![molecular formula C18H17BrClN3O5S B14814342 2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide](/img/structure/B14814342.png)
2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazinyl}carbonothioyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxyphenoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include bromine, chlorine, and methoxyphenoxy derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes stringent quality control measures to ensure the purity and stability of the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H17BrClN3O5S |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]acetamide |
InChI |
InChI=1S/C18H17BrClN3O5S/c1-26-12-3-5-13(6-4-12)27-10-17(25)22-23-18(29)21-16(24)9-28-15-7-2-11(19)8-14(15)20/h2-8H,9-10H2,1H3,(H,22,25)(H2,21,23,24,29) |
InChI Key |
MKHWDTCBFVGETD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,4R,7S,7aR)-2-(((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)-3a-methylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14814270.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B14814277.png)
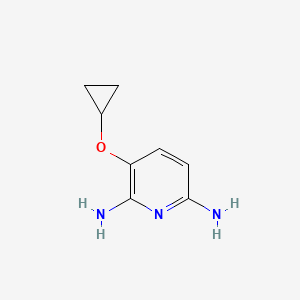
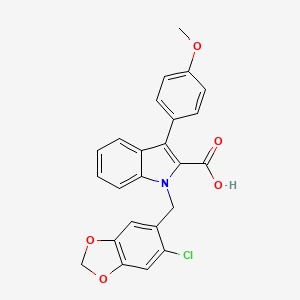
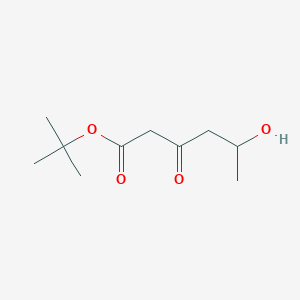
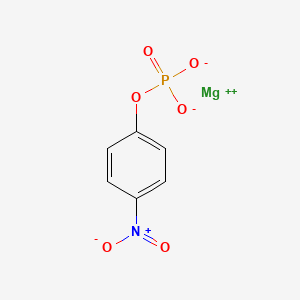

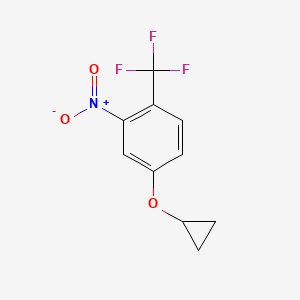
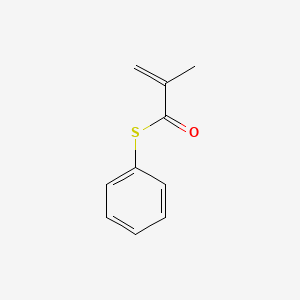
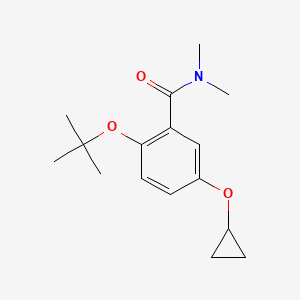


![2-Cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B14814354.png)
